molecular formula C28H50O B14270186 2-Butoxy-5-hexadecyl-1,3-dimethylbenzene CAS No. 150619-66-2

2-Butoxy-5-hexadecyl-1,3-dimethylbenzene

Cat. No.: B14270186
CAS No.: 150619-66-2
M. Wt: 402.7 g/mol
InChI Key: TWMZXLHIKJSJEY-UHFFFAOYSA-N
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Description

2-Butoxy-5-hexadecyl-1,3-dimethylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of butoxy, hexadecyl, and dimethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butoxy-5-hexadecyl-1,3-dimethylbenzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5-hexadecyl-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2-Butoxy-5-hexadecyl-1,3-dimethylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-hexadecyl-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. This can influence various cellular processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butoxy-1,3-dimethylbenzene
  • 5-Hexadecyl-1,3-dimethylbenzene
  • 2-Butoxy-5-methyl-1,3-dimethylbenzene

Uniqueness

2-Butoxy-5-hexadecyl-1,3-dimethylbenzene stands out due to its unique combination of butoxy, hexadecyl, and dimethyl groups. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

150619-66-2

Molecular Formula

C28H50O

Molecular Weight

402.7 g/mol

IUPAC Name

2-butoxy-5-hexadecyl-1,3-dimethylbenzene

InChI

InChI=1S/C28H50O/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-27-23-25(3)28(26(4)24-27)29-22-8-6-2/h23-24H,5-22H2,1-4H3

InChI Key

TWMZXLHIKJSJEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC(=C(C(=C1)C)OCCCC)C

Origin of Product

United States

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